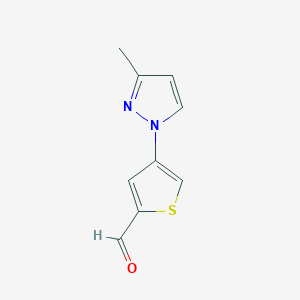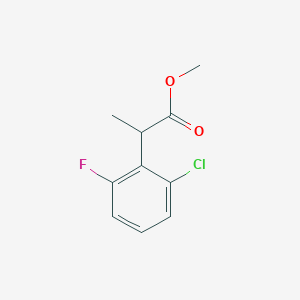
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methyl group and a triazole ring, making it a versatile molecule for research and industrial purposes.
準備方法
The synthesis of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Synthetic Routes: The preparation often starts with the formation of the piperidine ring, followed by the introduction of the methyl group. The triazole ring is then synthesized and attached to the piperidine ring through a series of chemical reactions.
Reaction Conditions: Common reagents used in the synthesis include alkyl halides, azides, and catalysts such as copper(I) iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products:
科学的研究の応用
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction, gene expression, and metabolic processes, contributing to its diverse range of activities.
類似化合物との比較
1-(1-Methylpiperidin-4-yl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1-Methylpiperidin-4-yl)piperidin-4-amine and 3-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indoles share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: The presence of both the piperidine and triazole rings in this compound provides a unique combination of properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15N5 |
|---|---|
分子量 |
181.24 g/mol |
IUPAC名 |
1-(1-methylpiperidin-4-yl)triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-7(3-5-12)13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChIキー |
LUNCMWQWHJOMCP-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)N2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


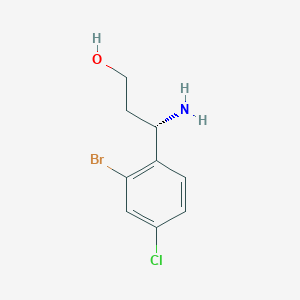



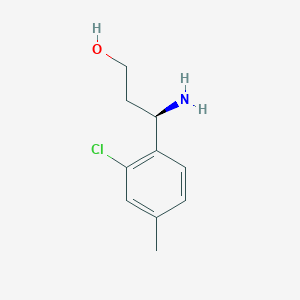
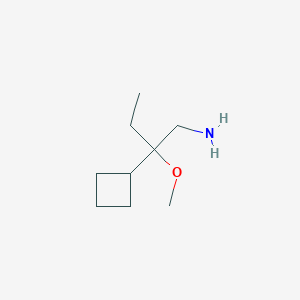
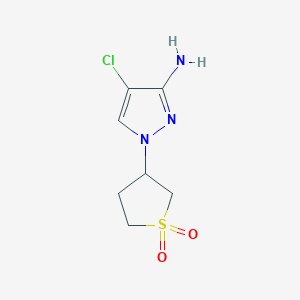
![Racemic-(3R,3aR,7aR)-tert-butyl3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13063169.png)
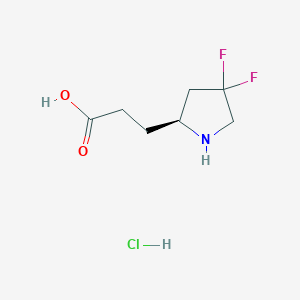

![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
